(2Z)-N-acetyl-8-methoxy-2-{[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]imino}-2H-chromene-3-carboxamide
Description
(2Z)-N-acetyl-8-methoxy-2-{[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]imino}-2H-chromene-3-carboxamide (ChemDiv ID: 1319-0032) is a structurally complex molecule featuring a chromene core substituted with a methoxy group at position 8, an acetylated carboxamide at position 3, and an imino-linked arylbenzothiazole moiety at position 2. Its molecular formula is C27H21N3O4S, with a molecular weight of 483.55 g/mol and a logP value of 4.326, indicating moderate lipophilicity . The compound’s synthesis likely involves condensation reactions between chromene precursors and benzothiazole-containing anilines, as evidenced by analogous synthetic routes for related 2-iminochromene derivatives (e.g., piperidine-catalyzed reactions under solvent-free conditions) .
The benzothiazole and chromene motifs are pharmacologically significant, with benzothiazoles implicated in antitubercular and kinase-inhibitory activities , while chromene derivatives are known for their role in tyrosine kinase inhibition .
Properties
IUPAC Name |
N-acetyl-8-methoxy-2-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]iminochromene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H21N3O4S/c1-15-7-12-21-23(13-15)35-27(30-21)17-8-10-19(11-9-17)29-26-20(25(32)28-16(2)31)14-18-5-4-6-22(33-3)24(18)34-26/h4-14H,1-3H3,(H,28,31,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRJVKVTTXIVRIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)N=C4C(=CC5=C(O4)C(=CC=C5)OC)C(=O)NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H21N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2Z)-N-acetyl-8-methoxy-2-{[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]imino}-2H-chromene-3-carboxamide is a novel derivative within the class of chromene compounds, which have garnered attention due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The compound features a complex structure that includes:
- A chromene backbone
- An N-acetyl group
- A methoxy substituent
- A benzothiazole moiety
This unique combination of structural elements is believed to contribute to its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of chromene derivatives. The compound has been evaluated for its cytotoxic effects against various cancer cell lines:
The low IC50 values against HeLa and HepG2 cells indicate significant anticancer activity, comparable to established chemotherapeutic agents like doxorubicin.
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has also been investigated:
- Acetylcholinesterase Inhibition : Similar compounds within the chromene class have shown potent inhibition of acetylcholinesterase (AChE). While specific data for this compound is not available, related studies suggest that modifications in structure can enhance AChE inhibitory activity significantly, indicating a possible pathway for further investigation .
- Carbonic Anhydrase Inhibition : Other derivatives have demonstrated selective inhibition against carbonic anhydrase isoforms, which are crucial in various physiological processes and therapeutic targets for conditions like glaucoma and cancer . The structure of our compound suggests it may exhibit similar properties.
The mechanisms by which chromene derivatives exert their biological effects include:
- Interference with cell signaling pathways : The benzothiazole moiety may interact with specific receptors or enzymes involved in cancer proliferation or apoptosis.
- Induction of oxidative stress : Some studies suggest that chromene derivatives can induce reactive oxygen species (ROS), leading to apoptosis in cancer cells .
Case Studies
A notable study on related coumarin derivatives indicated that modifications in the substituents significantly impacted their biological activities. For instance, compounds with specific aromatic substitutions exhibited enhanced binding affinity to target proteins involved in cancer progression . This suggests that the structural attributes of this compound warrant detailed exploration.
Chemical Reactions Analysis
Hydrolysis Reactions
The imine bond (C=N) and acetyl group are susceptible to hydrolysis:
-
Imine Hydrolysis : Under acidic conditions (e.g., HCl/H₂O), the imine bond cleaves to regenerate the amine and aldehyde precursors .
-
Acetyl Group Hydrolysis : Basic hydrolysis (NaOH/H₂O) converts the acetamide to a free amine .
Conditions and Outcomes
| Functional Group | Reagents | Products |
|---|---|---|
| Imine (C=N) | 1M HCl, 60°C, 2h | 4-(6-Methylbenzothiazol-2-yl)aniline + Chromene aldehyde |
| N-Acetyl | 0.5M NaOH, reflux | Free amine + Acetate ion |
Cyclization and Ring-Opening
The chromene and benzothiazole moieties enable cyclization:
-
Chromene Ring-Opening : Reaction with nucleophiles (e.g., hydrazine) opens the chromene ring, forming pyrazole derivatives .
-
Benzothiazole Reactivity : The 6-methyl group on benzothiazole can undergo sulfonation or halogenation under electrophilic conditions .
Example Cyclization Reaction
| Substrate | Reagents | Product |
|---|---|---|
| Chromene-imine compound | Hydrazine hydrate, EtOH, MW | Pyrazole-fused chromeno[2,3-d]pyrimidinone |
Redox Reactions
-
Imine Reduction : Catalytic hydrogenation (H₂/Pd-C) converts the imine to a secondary amine .
-
Nitroso Formation : Oxidation of the benzothiazole methyl group with KMnO₄ yields a carboxylic acid.
Reduction Pathway
| Starting Material | Conditions | Product |
|---|---|---|
| (2Z)-N-acetyl...imine | H₂ (1 atm), Pd-C, EtOH | Secondary amine derivative |
Electrophilic Substitution
The electron-rich benzothiazole and chromene rings undergo:
-
Nitration : HNO₃/H₂SO₄ introduces nitro groups at the benzothiazole’s 5-position .
-
Halogenation : Br₂/FeBr₃ adds bromine to the chromene’s aromatic ring .
Regioselectivity Trends
| Position | Reaction | Preferred Site |
|---|---|---|
| Benzothiazole | Nitration | 5-position |
| Chromene | Bromination | 6-position |
Comparison with Similar Compounds
Chromene Derivatives
- N-(4-(8-Methoxy-2-oxo-2H-chromen-3-yl)thiazol-2-yl)amide derivatives: Synthesized via solvent-free condensation, these compounds share the 8-methoxychromene core but replace the benzothiazole-imino group with a thiazolylamide. This substitution reduces molecular complexity and logP (e.g., ~3.5–4.0) compared to the target compound .
- 8-Methoxy-2-imino-2H-chromene-3-carboxylic acid (2-chlorophenyl)amide: Features a 2-chlorophenyl group instead of the benzothiazole-linked aryl moiety.
Benzothiazole-Containing Compounds
- N-[4-(6-Methyl-1,3-benzothiazol-2-yl)phenyl]tetrahydrothiophene-2-carboxamide : Retains the benzothiazole-phenyl group but replaces the chromene core with a tetrahydrothiophene-carboxamide. This simplification reduces molecular weight (~400 g/mol) but may compromise kinase inhibition due to the lack of chromene’s planar structure .
- 2-[2-Fluoro-3-(trifluoromethyl)phenyl]-1,3-benzothiazole (3c) : A benzothiazole derivative with fluorinated substituents, exhibiting antitubercular activity (MIC: 3.12 µg/mL against M. tuberculosis). The electron-withdrawing groups enhance metabolic stability compared to the target compound’s methoxy and acetyl groups .
Hybrid Chromene-Benzothiazole Analogues
- (2Z)-N-[4-(1H-1,3-Benzodiazol-2-yl)phenyl]-8-methoxy-2-[(4-methylphenyl)imino]-2H-chromene-3-carboxamide: Replaces benzothiazole with benzodiazole, increasing nitrogen content (C31H24N4O3) and pKa (~10.75 vs. 8.45 for the target compound), which may alter solubility and target binding .
Physicochemical Properties
The target compound’s higher logP compared to simpler chromene derivatives suggests improved membrane permeability but may require formulation optimization for aqueous solubility.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
